2,6-Dichlorophénolindophénol
Vue d'ensemble
Description
Applications De Recherche Scientifique
DCPIB has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . DCPIB also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .
Mode of Action
DCPIB interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .
Biochemical Pathways
DCPIB affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . DCPIB inhibits this process by blocking the VRACs . Furthermore, DCPIB has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .
Pharmacokinetics
It’s known that dcpib is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .
Result of Action
DCPIB inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, DCPIB has been found to inhibit angiogenesis .
Action Environment
The action of DCPIB is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . DCPIB inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance
Analyse Biochimique
Biochemical Properties
DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between DCPIB and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .
Cellular Effects
DCPIB has profound effects on various cell types and cellular processes. By inhibiting VRACs, DCPIB influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, DCPIB has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .
Molecular Mechanism
The molecular mechanism of DCPIB involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, DCPIB-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how DCPIB exerts its inhibitory effects on VRACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCPIB can change over time due to its stability and degradation. DCPIB is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of DCPIB on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that DCPIB can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .
Dosage Effects in Animal Models
The effects of DCPIB vary with different dosages in animal models. At low doses, DCPIB effectively inhibits VRACs without causing significant toxicity. At higher doses, DCPIB can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of DCPIB is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of DCPIB in preclinical studies .
Metabolic Pathways
DCPIB is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, DCPIB can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of DCPIB and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, DCPIB is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. DCPIB’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of DCPIB in research and therapeutic contexts .
Subcellular Localization
DCPIB’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of DCPIB helps elucidate its mechanism of action and potential off-target effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du DCPIB implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau indanone, la chloration et le couplage ultérieur avec l'acide butanoïque. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le DCPIB ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle pour produire le DCPIB en quantités importantes .
Analyse Des Réactions Chimiques
Types de réactions
Le DCPIB subit diverses réactions chimiques, notamment :
Oxydation : Le DCPIB peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels à l'intérieur du DCPIB, modifiant ses propriétés chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le DCPIB comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent souvent des températures contrôlées, des ajustements du pH et l'utilisation de catalyseurs pour faciliter les réactions .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des molécules de DCPIB modifiées avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le DCPIB a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la structure et la fonction des VRAC et d'autres canaux ioniques.
Mécanisme d'action
Le DCPIB exerce ses effets en inhibant sélectivement les canaux anioniques régulés par le volume. Il se lie au filtre de sélectivité du canal, bloquant la conduction ionique et empêchant le canal de s'ouvrir en réponse aux stimuli osmotiques. Cette inhibition affecte divers processus cellulaires, notamment la régulation du volume cellulaire, la prolifération et l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-indène-5-yl)oxobutyrique : Un composé étroitement apparenté avec des effets inhibiteurs similaires sur les VRAC.
Dichlorophénolindophénol : Un autre composé utilisé dans les réactions redox et comme colorant redox.
Unicité
Le DCPIB est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur des VRAC. Contrairement à d'autres composés similaires, le DCPIB a été largement étudié et est largement utilisé dans la recherche scientifique pour étudier le rôle des VRAC dans divers processus cellulaires .
Propriétés
IUPAC Name |
4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGTPJPBOQECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435165 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82749-70-0 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DCPIB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.